molecular formula C23H22ClNO6 B12155909 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Cat. No.: B12155909
M. Wt: 443.9 g/mol
InChI Key: FEZXYWJGEWINLY-UHFFFAOYSA-N
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Description

    The compound has the molecular formula

    Chemical Structure: C23H22ClNO6\mathrm{C_{23}H_{22}ClNO_6}C23​H22​ClNO6​

    and an average mass of approximately 443.88 Da .

    Brief Introduction: This compound belongs to the class of chromenones, which are derivatives of chromene (a fused benzopyran) with a ketone group at position 2. The presence of a chloro substituent at position 6 and a phenyl group at position 4 adds structural complexity. The N-(tert-butoxycarbonyl)-β-alaninate moiety is attached to the chromenone core.

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound may vary, a common approach involves the condensation of a phenyl-substituted chromenone with N-(tert-butoxycarbonyl)-β-alanine under appropriate conditions.

      Reaction Conditions: The reaction typically occurs under basic conditions, with the tert-butoxycarbonyl (Boc) protecting group on β-alanine facilitating the reaction.

      Industrial Production: Information on large-scale industrial production methods for this compound is limited, but it is likely synthesized in research laboratories rather than on an industrial scale.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: The major products depend on the specific reaction and regioselectivity. For instance, reduction of the ketone group yields a secondary alcohol.

  • Scientific Research Applications

      Chemistry: This compound serves as a valuable intermediate for the synthesis of more complex molecules due to its unique structure.

      Biology and Medicine: Research may explore its potential as a pharmacophore or as a scaffold for drug development.

      Industry: Its applications in industry are less well-documented, but it could find use in specialty chemicals or materials.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is scarce. Further research is needed to elucidate its biological targets and pathways.
  • Comparison with Similar Compounds

      Uniqueness: The combination of a chromenone core, chloro substitution, and N-(tert-butoxycarbonyl)-β-alaninate side chain makes this compound unique.

      Similar Compounds: While I don’t have a direct list of similar compounds, related chromenones and β-alanine derivatives would be relevant for comparison.

    Properties

    Molecular Formula

    C23H22ClNO6

    Molecular Weight

    443.9 g/mol

    IUPAC Name

    (6-chloro-2-oxo-4-phenylchromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

    InChI

    InChI=1S/C23H22ClNO6/c1-23(2,3)31-22(28)25-10-9-20(26)30-19-13-18-16(11-17(19)24)15(12-21(27)29-18)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,25,28)

    InChI Key

    FEZXYWJGEWINLY-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)(C)OC(=O)NCCC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl

    Origin of Product

    United States

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